

Application Notes and Protocols for (R)-2-Bromobutanoic Acid

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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

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Introduction

(R)-2-Bromobutanoic acid (CAS No: 2681-94-9) is a chiral carboxylic acid commonly employed as a building block in organic synthesis.^{[1][2]} Its utility is particularly significant in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), such as the anticonvulsant medication Levetiracetam.^[1] However, this compound is classified as a corrosive and toxic substance, necessitating strict adherence to safety protocols to minimize risks to laboratory personnel.^{[3][4]}

These notes provide a comprehensive overview of the hazards associated with **(R)-2-Bromobutanoic acid** and detail the essential safety precautions, handling procedures, and emergency responses required for its safe use in a research and development setting.

Hazard Identification and Properties

(R)-2-Bromobutanoic acid is a corrosive liquid that can cause severe skin burns and eye damage.^{[3][5]} It is also harmful if swallowed and can cause severe irritation and chemical burns to the respiratory and digestive tracts.^{[4][6]} All personnel must review the Safety Data Sheet (SDS) before handling this chemical.

The physical and chemical properties of 2-Bromobutanoic acid are summarized below.

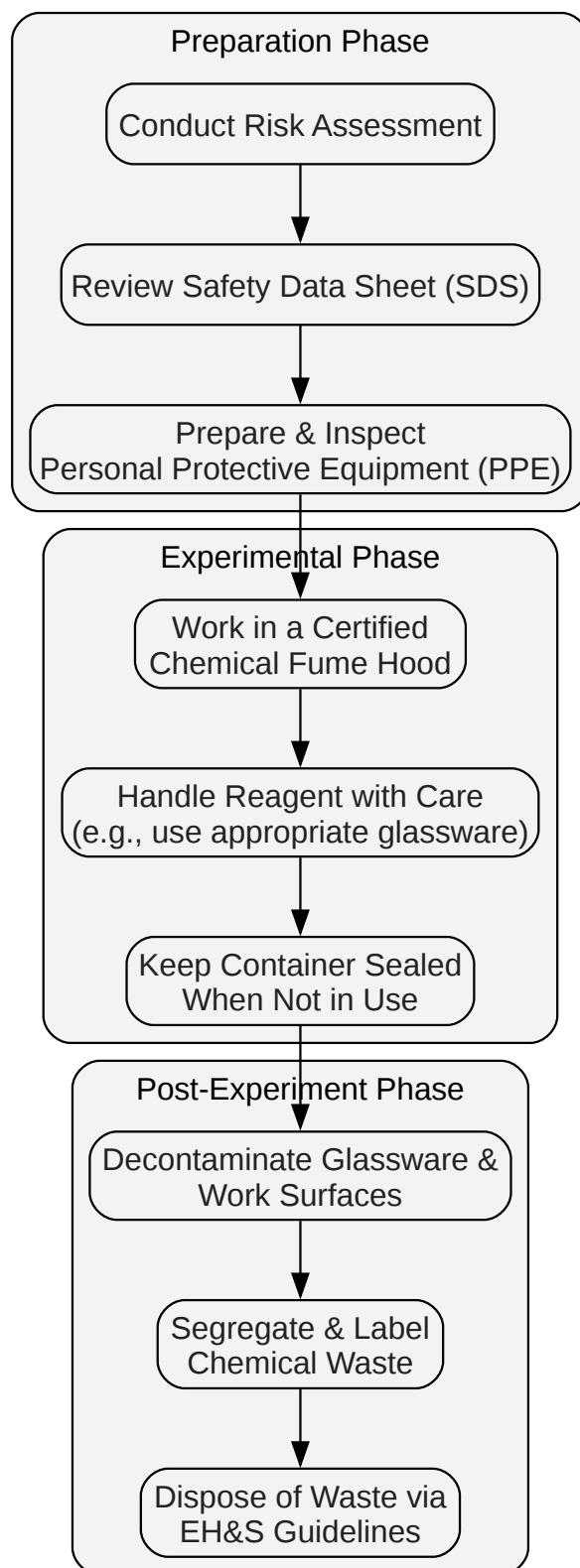
Property	Value	Reference(s)
CAS Number	2681-94-9 ((R)-enantiomer)	[7]
Molecular Formula	C ₄ H ₇ BrO ₂	[7]
Molecular Weight	167.00 g/mol	[3] [7]
Appearance	Colorless to yellow oily liquid	[5] [6] [8]
Odor	Pungent	[4] [5]
Melting Point	-4 °C (24.8 °F)	[4] [5] [8]
Boiling Point	214 - 217 °C (417.2 - 422.6 °F) @ 760 mmHg	[4] [5]
Flash Point	> 112 °C (> 233.6 °F)	[4] [5] [6]
Specific Gravity	~1.560 g/mL	[4] [5]
Water Solubility	66 g/L (at 20 °C)	[4] [8]

The compound poses significant health risks, as outlined by its GHS classification and available toxicological data.

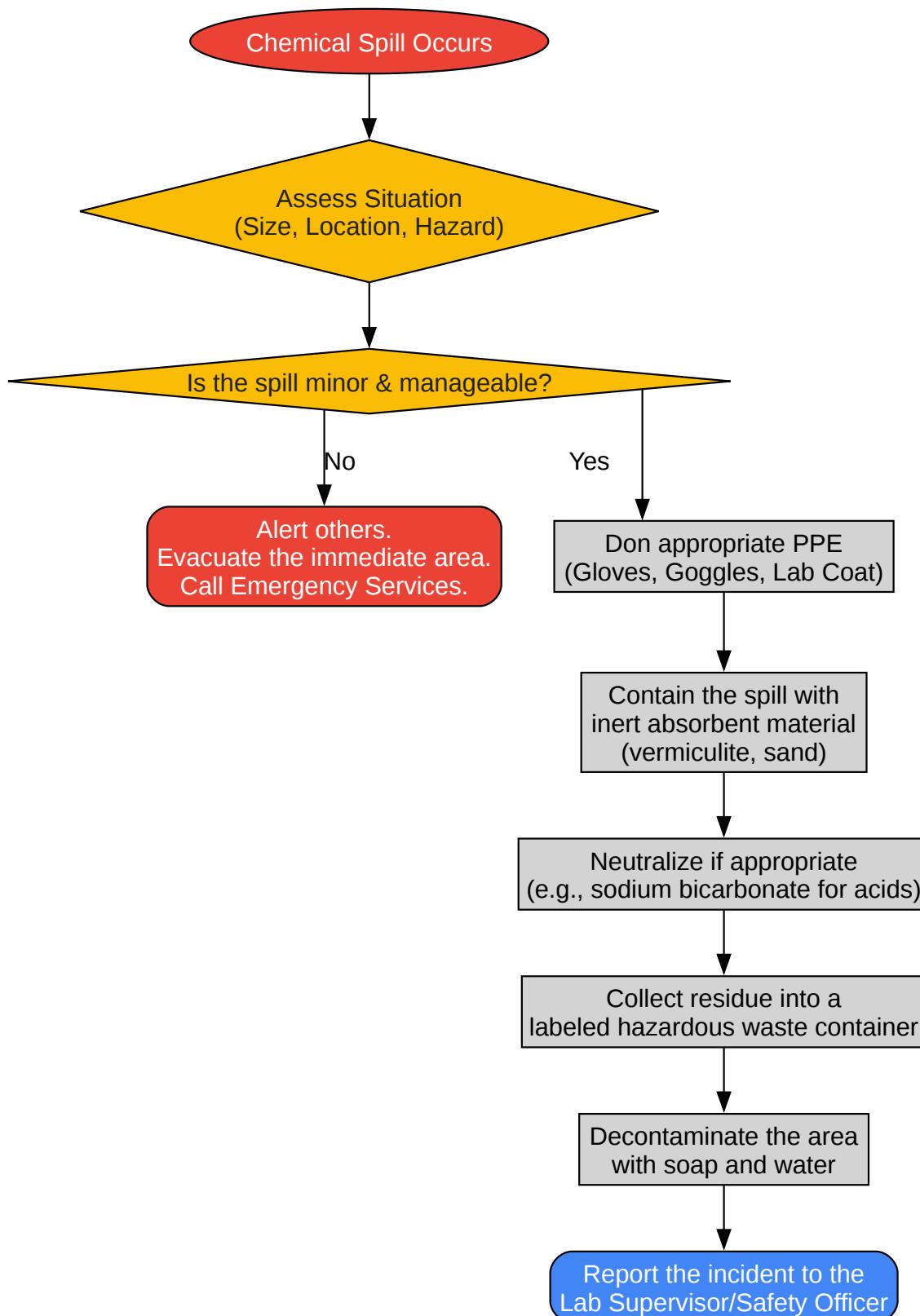
Hazard Classification	Category	GHS Statement	Reference(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[3] [4]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	[3] [4]
Serious Eye Damage	Category 1	H314: Causes severe skin burns and eye damage	[3] [5]
Toxicity Data	Value	Species	Reference
LD50 (Oral)	310 mg/kg	Mouse	[8]

Safety Protocols and Workflows

A systematic approach to safety is mandatory when working with hazardous chemicals. The following diagrams illustrate the general workflow for handling corrosive reagents and the appropriate response to an accidental spill.

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Caption: General Safety Workflow for Handling Corrosive & Toxic Reagents.

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Caption: Emergency Response Protocol for a Chemical Spill.

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of **(R)-2-Bromobutanoic acid**, the following PPE is mandatory at all times.

- Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[6]
- Skin Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[6][9] Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contact.[10]
- Respiratory Protection: All handling of **(R)-2-Bromobutanoic acid** must be performed inside a certified chemical fume hood to keep airborne concentrations low.[6][11] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator must be used in accordance with OSHA regulations.[6][9]

Handling, Storage, and Disposal

- Handling: Always use this chemical within a chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[6][9] Avoid all personal contact, including inhalation of vapors or mists.[6][10] Wash hands and any exposed skin thoroughly after handling.[6]
- Storage: Store in a cool, dry, well-ventilated area designated as a corrosives area.[4][6] Keep containers tightly closed and store locked up.[5][9] The compound is incompatible with strong oxidizing agents and strong bases.[5][6]
- Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4][5]

Example Experimental Protocol: Synthesis of an Amide

This protocol describes a general procedure for the formation of an amide using **(R)-2-Bromobutanoic acid** and a primary amine, a common reaction in drug development. A

thorough risk assessment must be performed before starting this experiment.

Reaction: **(R)-2-Bromobutanoic acid** + Benzylamine \rightarrow **(R)-N-benzyl-2-bromobutanamide**

Materials:

- **(R)-2-Bromobutanoic acid**
- Benzylamine
- Dicyclohexylcarbodiimide (DCC) - Coupling Agent
- Dichloromethane (DCM) - Solvent
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware
- Ice bath

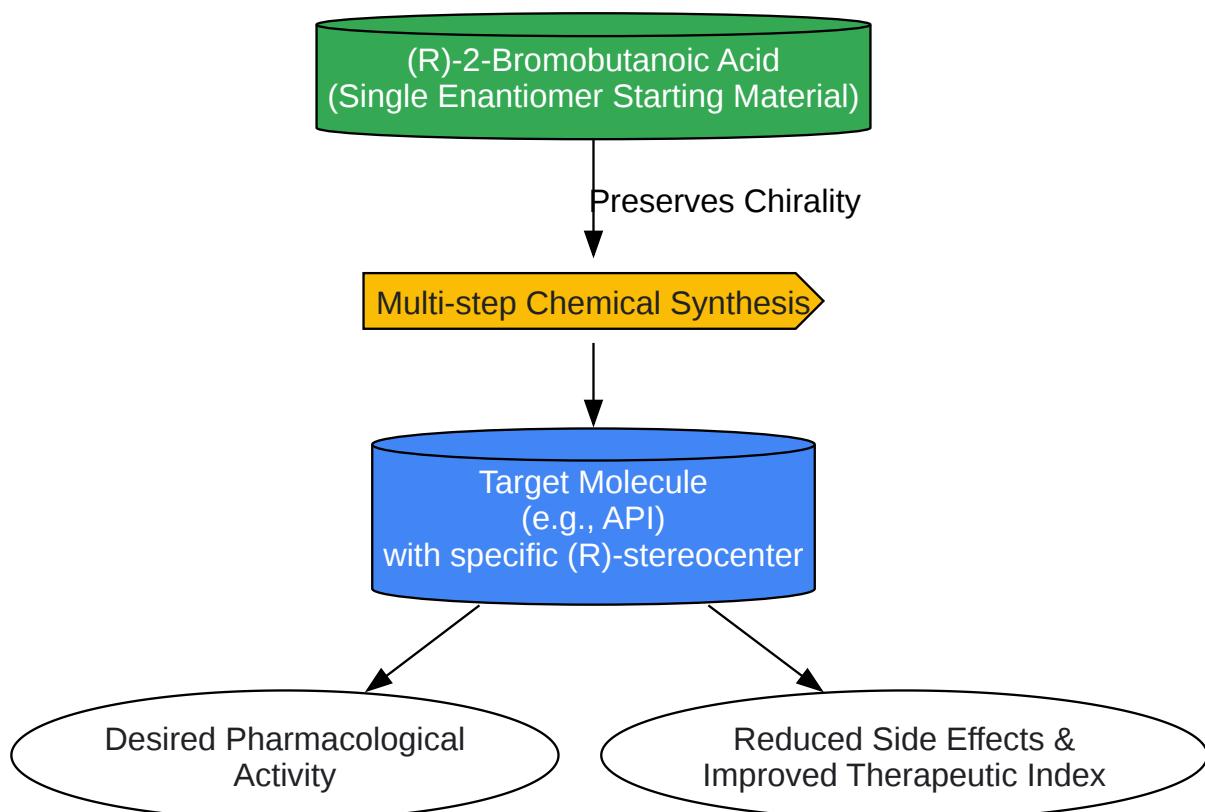
Procedure:

- Safety First: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the fume hood sash is at the appropriate height.
- Reagent Preparation: In the fume hood, add **(R)-2-Bromobutanoic acid** (1.0 eq) to a round-bottom flask containing anhydrous DCM. Place the flask in an ice bath and begin stirring.
- Amine Addition: Slowly add Benzylamine (1.0 eq) to the cooled solution.
 - CAUTION: Amine addition can be exothermic. Maintain cooling and add dropwise.
- Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
 - CAUTION: DCC is a potent skin sensitizer. Avoid contact.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

- **Workup:** Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - **CAUTION:** Acid/base washes can generate pressure. Vent the separatory funnel frequently.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography or recrystallization to yield the final amide.
- **Waste Disposal:** Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers as per institutional guidelines.

Role as a Chiral Building Block in Drug Development

(R)-2-Bromobutanoic acid is a chiral synthon. In drug development, using a single enantiomer is critical because different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The diagram below illustrates its role in ensuring the stereochemical purity of a target molecule.



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Caption: Role of **(R)-2-Bromobutanoic Acid** as a Chiral Building Block.

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